molecular formula C19H22N4O5S B2430490 N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 872881-21-5

N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No.: B2430490
CAS No.: 872881-21-5
M. Wt: 418.47
InChI Key: DAUCWHJYTXTTER-UHFFFAOYSA-N
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Description

N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phenylsulfonyl group, an oxazinan ring, and a pyridinylmethyl group, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c24-18(21-13-15-6-4-9-20-12-15)19(25)22-14-17-23(10-5-11-28-17)29(26,27)16-7-2-1-3-8-16/h1-4,6-9,12,17H,5,10-11,13-14H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUCWHJYTXTTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of N-(2-Hydroxyethyl) Derivatives

A common approach involves reacting ethanolamine derivatives with carbonyl compounds. For example:

  • Reaction of 2-aminoethanol with formaldehyde under acidic conditions yields 1,3-oxazinan-2-ol.
  • Chloroacetylation of intermediates followed by ring closure with bases like triethylamine generates the oxazinan skeleton.

Example Protocol :

  • Reactants : 2-aminoethanol (1.0 eq), paraformaldehyde (1.2 eq).
  • Conditions : HCl (cat.), toluene, reflux, 6 hours.
  • Yield : ~75% (unoptimized).

Sulfonylation of the 1,3-Oxazinan Ring

Introducing the phenylsulfonyl group at the 3-position requires selective sulfonylation.

Direct Sulfonylation with Phenylsulfonyl Chloride

Procedure :

  • Dissolve 1,3-oxazinan-3-amine (1.0 eq) in anhydrous dichloromethane.
  • Add phenylsulfonyl chloride (1.1 eq) dropwise at 0°C.
  • Stir with triethylamine (2.0 eq) for 12 hours at room temperature.
  • Quench with ice-water, extract with DCM, and purify via silica chromatography.

Key Data :

Parameter Value
Yield 82–89%
Purity (HPLC) >95%
Reaction Time 12–16 hours

Oxalamide Bridge Formation

The oxalamide linkage is constructed via coupling of the oxazinan-methylamine and pyridin-3-ylmethylamine with oxalate derivatives.

Two-Step Amidation of Diethyl Oxalate

Step 1 : Reaction of diethyl oxalate with oxazinan-methylamine:

  • Add diethyl oxalate (1.0 eq) to oxazinan-methylamine (2.2 eq) in ethanol at 0°C.
  • Warm to room temperature, stir for 5 hours.
  • Isolate monoethyl oxalate intermediate by filtration.

Step 2 : Coupling with pyridin-3-ylmethylamine:

  • React monoethyl oxalate (1.0 eq) with pyridin-3-ylmethylamine (1.1 eq) in DMF.
  • Use EDCl/HOBt as coupling agents.
  • Purify via recrystallization from ethanol/water.

Optimized Conditions :

Parameter Value
Yield (Step 1) 91%
Yield (Step 2) 85–89%
Solvent Ethanol/DMF

Alternative One-Pot Oxalamide Synthesis

Recent methods employ copper-catalyzed coupling for direct oxalamide formation:

Protocol :

  • Combine oxazinan-methylamine (1.0 eq), pyridin-3-ylmethylamine (1.0 eq), and diethyl oxalate (1.0 eq) in toluene.
  • Add CuI (15 mol%), ethylenediamine (30 mol%), and K₃PO₄ (3.5 eq).
  • Reflux under nitrogen for 18 hours.

Performance Metrics :

Parameter Value
Yield 90%
Purity 93%
Scale Up to 1.5 kg

Critical Analysis of Methodologies

Sulfonylation Efficiency

  • Phenylsulfonyl vs. Tosyl Groups : Phenylsulfonyl offers superior electron-withdrawing effects, enhancing oxazinan ring stability.
  • Side Reactions : Over-sulfonylation at the 2-position occurs if stoichiometry exceeds 1.1 eq.

Oxalamide Coupling Challenges

  • Steric Hindrance : Bulky substituents on the oxazinan ring reduce coupling yields by 15–20%.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve amine reactivity but necessitate rigorous drying.

Industrial-Scale Adaptations

Continuous Flow Sulfonylation

Patent literature describes flow reactors for sulfonylation:

  • Residence Time : 30 minutes.
  • Throughput : 50 kg/day.

Crystallization Optimization

  • Anti-Solvent : Water/ethanol (3:1) achieves >99% purity after two crystallizations.

Chemical Reactions Analysis

Types of Reactions

N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxazinan ring can be reduced to form amine derivatives.

    Substitution: The pyridinylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridinylmethyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfonyl group and oxazinan ring are likely involved in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide
  • N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide

Uniqueness

N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is unique due to the specific positioning of the pyridinylmethyl group, which can influence its chemical reactivity and biological activity. This positional difference can lead to variations in binding affinity and selectivity for molecular targets, making it a valuable compound for targeted research and development.

Biological Activity

N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features multiple functional groups:

  • Oxazinan Ring : Enhances stability and reactivity.
  • Phenylsulfonyl Group : May facilitate interactions with biological targets.
  • Pyridinylmethyl Group : Contributes to the compound's overall pharmacological profile.

The molecular formula is C19H25N5O5SC_{19}H_{25}N_{5}O_{5}S, with a molecular weight of approximately 435.5 g/mol. These characteristics suggest a diverse range of potential biological interactions.

The exact mechanisms of action for this compound remain under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors within various biological pathways. The presence of the phenylsulfonyl group indicates potential inhibitory effects on target proteins, while the oxazinan structure could enhance bioavailability and stability.

Biological Activity

Research findings indicate several promising biological activities for this compound:

Anticancer Activity

Preliminary studies suggest that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For example:

  • Cell Lines Tested : A2780 (human ovarian carcinoma), MCF-7 (human breast cancer).
  • IC50 Values : Compounds with similar structures demonstrated IC50 values ranging from 4.47 to 52.8 μM against these cell lines .

Mechanistic Insights

Molecular docking studies have been employed to elucidate the interaction of these compounds with tubulin, suggesting that they may inhibit tubulin polymerization, which is crucial for cancer cell division. The flow cytometric analysis has shown that these compounds can induce cell cycle arrest at the G2/M phase .

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Oxazinan Ring : Achieved through cyclization of appropriate precursors.
  • Introduction of the Phenylsulfonyl Group : Via sulfonation reactions.
  • Formation of the Oxalamide Moiety : Through amide bond formation using coupling reagents like carbodiimides.

Research Findings and Case Studies

A review of literature reveals various case studies highlighting the biological efficacy of related compounds:

StudyCompoundCell LineIC50 (μM)Mechanism
4dA27804.47Tubulin inhibition
5gMCF-752.8Cell cycle arrest

These studies collectively suggest that this compound and its analogs may serve as potential candidates for further development in anticancer therapies.

Q & A

Q. What synthetic methodologies are recommended for preparing N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving: (i) Activation of carboxylic acid intermediates using coupling agents like EDCl or DCC in anhydrous dichloromethane (DCM) . (ii) Sequential nucleophilic substitution of the oxazinan-2-ylmethyl and pyridinylmethyl groups under controlled pH (e.g., triethylamine as a base) to minimize side reactions . (iii) Purification via silica gel column chromatography (eluent: ethyl acetate/hexane gradients) or preparative HPLC to achieve >90% purity, validated by LC-MS and 1^1H NMR .

Q. Which analytical techniques are essential for structural confirmation, and what spectral signatures are diagnostic?

  • Methodological Answer :
  • 1^1H NMR : Key signals include the sulfonyl group protons (δ 7.5–8.0 ppm for phenylsulfonyl), pyridinylmethyl CH2_2 (δ ~4.5 ppm), and oxalamide NH (δ ~10.5 ppm, broad singlet) .
  • LC-MS/HRMS : Confirm molecular weight (e.g., calculated vs. observed [M+H]+^+ peaks) and rule out dimerization by monitoring for masses ~2× the expected value .
  • X-ray crystallography : For unambiguous stereochemical assignment, use SHELXL for refinement (space group determination) and ORTEP-3 for graphical representation of bond lengths/angles .

Advanced Research Questions

Q. How do structural variations in the phenylsulfonyl or pyridinylmethyl groups affect target binding and potency?

  • Methodological Answer :
  • Substituent Analysis : Replace the phenylsulfonyl group with alkylsulfonyl or heteroaryl variants (e.g., ’s adamantyl derivatives) to assess steric/electronic effects on enzyme inhibition. Compare IC50_{50} values using dose-response assays .
  • Pyridinyl Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF3_3) at the pyridine 4-position (as in ) to enhance π-stacking with aromatic residues in target proteins. Validate via isothermal titration calorimetry (ITC) .
  • SAR Insights : shows that methoxy or fluoro substituents on aromatic rings improve metabolic stability, which can be quantified via microsomal half-life assays .

Q. What computational approaches are effective for predicting binding modes and optimizing pharmacokinetics?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., soluble epoxide hydrolase). Focus on hydrogen bonding between the oxalamide carbonyl and catalytic residues .
  • MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess conformational stability of the oxazinan ring under physiological conditions .
  • ADMET Prediction : Utilize SwissADME or ADMETLab 2.0 to optimize logP (aim for 2–4) and reduce CYP450 inhibition risks by modifying sulfonyl substituents .

Q. How can contradictory activity data across studies be systematically resolved?

  • Methodological Answer :
  • Source Analysis : Compare assay conditions (e.g., uses human sEH at pH 7.4 vs. murine isoforms in other studies). Replicate assays under standardized protocols .
  • Purity Verification : Reanalyze historical samples via HPLC-MS to check for degradation products (e.g., oxalamide hydrolysis to oxalic acid derivatives) .
  • Meta-Analysis : Apply multivariate regression to isolate variables (e.g., substituent electronegativity, assay temperature) contributing to potency discrepancies .

Experimental Design Considerations

  • Control Experiments : Include parent oxalamide (without sulfonyl/pyridinyl groups) to establish baseline activity .
  • Counterion Effects : Test trifluoroacetate vs. hydrochloride salts (as in ) to rule out artifactual inhibition .
  • High-Throughput Screening : Use fragment-based libraries to identify synergistic co-ligands (e.g., ’s Ugi reaction derivatives) .

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